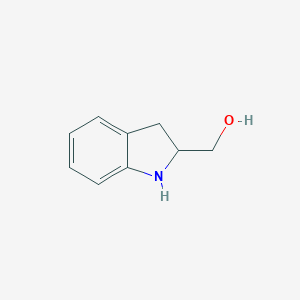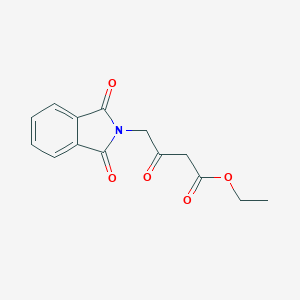
4-(1,3-二氧代异吲哚-2-基)-3-氧代丁酸乙酯
描述
Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate is a chemical compound with a molecular weight of 277.28 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione . Another study reported the synthesis of a 3,3-disubstituted isoindolinone by means of Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, single-crystal XRD was used to verify the structure of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester . The molecules of isoindole are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .Chemical Reactions Analysis
The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione . Another reaction involved the decarboxylation of a malonate dimethylester under Krapcho reaction conditions .Physical And Chemical Properties Analysis
Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate is a solid substance under normal conditions . DFT studies suggest that HOMO is over the substituted aromatic ring, the LUMO is present mainly over the indole side, and nucleophilic and electrophilic corners point out the reactivity of the product .科学研究应用
医药合成
该化合物因其在药物合成中的潜在用途而受到广泛关注 . 目前正在研究N-异吲哚-1,3-二酮衍生物的构效关系和生物学特性,旨在探索其作为治疗剂的潜力 .
除草剂
包括4-(1,3-二氧代异吲哚-2-基)-3-氧代丁酸乙酯在内的N-异吲哚-1,3-二酮杂环化合物已用于除草剂的开发 .
着色剂和染料
这些化合物已在着色剂和染料的生产中得到应用 . 它们独特的化学结构使它们能够呈现多种颜色变化。
聚合物添加剂
该化合物还用作聚合物的添加剂 . 它可以增强聚合物的性能,使其更适合特定应用。
有机合成
4-(1,3-二氧代异吲哚-2-基)-3-氧代丁酸乙酯用于有机合成 . 它的反应性和多样的化学结构使其成为创造新型有机化合物的宝贵工具。
光致变色材料
该化合物在光致变色材料的开发中具有应用 . 这些是响应光照而改变颜色的材料。
抗惊厥剂
一系列邻苯二甲酰亚胺的席夫碱,其中包括4-(1,3-二氧代异吲哚-2-基)-3-氧代丁酸乙酯,已对其抗惊厥活性和神经毒性活性进行了评估 . 其中一些化合物显示出有希望的结果,在MES筛选试验中具有活性,并且比苯妥英钠的神经毒性更小 .
晶体结构研究
该化合物已用于晶体结构研究 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1
安全和危害
The safety data sheet for a similar compound, (2S)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
作用机制
Target of Action
Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives. These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that isoindoline-1,3-dione derivatives interact with their targets, leading to various biological responses . For instance, some isoindoline-1,3-dione derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Isoindoline-1,3-dione derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . For example, some derivatives have shown antiviral activity, suggesting they may interfere with viral replication pathways . .
Pharmacokinetics
Isoindoline-1,3-dione derivatives are generally neutral and hydrophobic, allowing them to pass through living membranes in vivo . This suggests that Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate may have good bioavailability.
Result of Action
The result of the action of Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate is likely to depend on the specific biological target and pathway it affects. For instance, some isoindoline-1,3-dione derivatives have shown cytotoxic effects against blood cancer cells , suggesting that Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate may also have potential anticancer effects.
属性
IUPAC Name |
ethyl 4-(1,3-dioxoisoindol-2-yl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-2-20-12(17)7-9(16)8-15-13(18)10-5-3-4-6-11(10)14(15)19/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDUXGINCDZFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930145 | |
| Record name | Ethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13855-80-6 | |
| Record name | 2H-Isoindole-2-butanoic acid, 1,3-dihydro-beta,1,3-trioxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013855806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







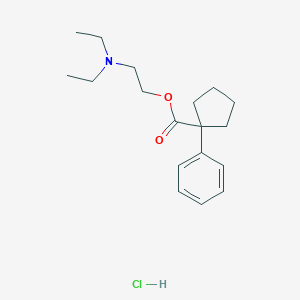
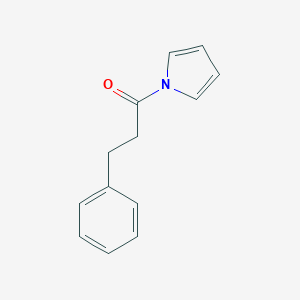
![2-[(3-fluorophenoxy)methyl]benzoic Acid](/img/structure/B172564.png)
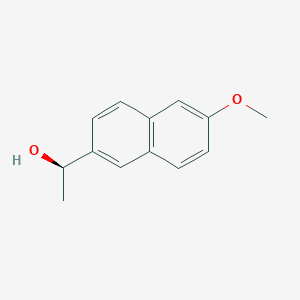
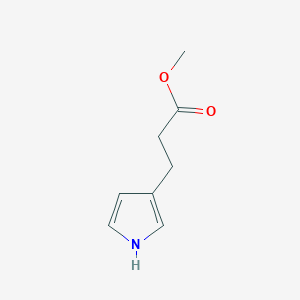
![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B172569.png)

